(R)-1-(Pyridin-3-yl)ethanamine dihydrochloride
Description
Properties
IUPAC Name |
(1R)-1-pyridin-3-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6(8)7-3-2-4-9-5-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDMOCFYBMVHLU-QYCVXMPOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=CC=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677612 | |
| Record name | (1R)-1-(Pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40154-75-4, 40154-79-8 | |
| Record name | (1R)-1-(Pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(pyridin-3-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Pyridin-3-yl)ethanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3-carboxaldehyde.
Reductive Amination: The pyridine-3-carboxaldehyde undergoes reductive amination with ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Pyridin-3-yl)ethanamine dihydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. Key findings include:
Notable Example :
-
Oxidation with H₂O₂ produces (R)-1-(pyridin-3-yl)ethanamine N-oxide dihydrochloride, enhancing solubility for pharmaceutical formulations .
Reduction Reactions
The pyridine ring can be reduced to piperidine under catalytic hydrogenation:
Key Insight :
Catalytic hydrogenation preserves stereochemistry, critical for maintaining biological activity in drug intermediates .
Substitution Reactions
The trifluoromethyl group and pyridine nitrogen participate in nucleophilic substitutions:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Nucleophilic aromatic substitution | KCN, CuCN | 3-Cyano-pyridine derivatives | 72% |
| Alkylation | Methyl iodide, K₂CO₃ | N-Methylated derivatives | 85% |
Mechanistic Detail :
-
Pyridine nitrogen acts as a directing group, enabling regioselective substitutions at the 2- and 4-positions .
Condensation Reactions
The amine group reacts with carbonyl compounds to form Schiff bases:
| Carbonyl Source | Conditions | Product Application |
|---|---|---|
| Benzaldehyde | RT, ethanol | Chiral ligands for asymmetric catalysis |
| Ketones (e.g., acetone) | Reflux, toluene | Precursors for heterocyclic drug scaffolds |
Example :
-
Condensation with 4-nitrobenzaldehyde yields a fluorescent Schiff base used in sensor technologies .
Comparative Reactivity Table
The compound’s reactivity differs from structurally related amines:
| Compound | Reaction with H₂O₂ | Reaction with NaBH₄ |
|---|---|---|
| This compound | Forms N-oxide | No reaction |
| (S)-1-(Pyridin-2-yl)ethanamine | Forms imine | Reduces to secondary amine |
| 2-Amino-6-(trifluoromethyl)pyridine | Decomposes | Partial reduction |
Mechanistic Studies
Scientific Research Applications
Anticancer Research
One of the most prominent applications of (R)-1-(pyridin-3-yl)ethanamine dihydrochloride is in the development of anti-cancer agents, particularly for treating glioblastomas—highly aggressive brain tumors. Research indicates that derivatives of this compound may exhibit anti-glioblastoma properties, making them potential candidates for therapeutic interventions in oncology .
Case Study:
In a study focused on the synthesis of new anti-glioblastoma drugs, structural modifications of (R)-1-(pyridin-3-yl)ethanamine were explored. The modifications aimed to enhance blood-brain barrier (BBB) penetration and reduce cardiotoxicity, crucial factors for effective brain tumor treatments .
Neurotransmitter Receptor Interactions
The compound has shown potential interactions with various neurotransmitter receptors, which may influence its pharmacological profile. Studies have evaluated its binding affinity to receptors involved in neurotransmission, suggesting that structural modifications can enhance or diminish its central nervous system penetration.
Building Block for Pharmaceuticals
(R)-1-(Pyridin-3-yl)ethanamine serves as a valuable building block in synthesizing pharmaceutical compounds. Its chiral nature allows it to be incorporated into various drug candidates where chirality plays a critical role in biological activity.
Example Applications:
- Synthesis of chiral spirocyclic beta-lactams, which are important in antibiotic development.
- Modifications leading to new drug candidates targeting specific diseases.
Mechanism of Action
The mechanism of action of ®-1-(Pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Positional Isomers of Pyridin-yl Ethanamine Derivatives
Key Observations :
Stereochemical Variants
Key Observations :
Functionalized Pyridine Derivatives
Key Observations :
Key Observations :
- Fluorinated analogs (e.g., CAS 1909288-54-5) may exhibit improved safety profiles compared to non-fluorinated derivatives .
Biological Activity
(R)-1-(Pyridin-3-yl)ethanamine dihydrochloride, a chiral compound with the molecular formula C7H10N2·2HCl, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various molecular targets, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C7H10N2·2HCl
- Molecular Weight : 172.14 g/mol
- CAS Number : 40154-75-4
The compound features a pyridine ring substituted with an ethylamine group, which contributes to its unique stereochemistry. The presence of a chiral center is significant for its biological interactions.
Biological Activity Overview
This compound exhibits notable biological activities that have been investigated in various contexts:
- Antitumor Activity : Research indicates that derivatives of this compound may possess anti-glioblastoma properties, making them potential candidates for treating aggressive brain tumors.
- Neurotransmitter Receptor Interactions : The compound's structure allows it to interact with neurotransmitter receptors, influencing its pharmacological profile and suggesting potential applications in treating neurological disorders .
- Antimicrobial Potential : Some studies have explored the compound's role as a scaffold for designing new drugs against infectious diseases, including tuberculosis .
While specific mechanisms of action for this compound remain largely uncharacterized, its interactions with biological receptors and enzymes are critical areas of investigation. The chiral amine group may enable selective binding to various molecular targets, which is essential for modulating biological pathways effectively.
Table 1: Summary of Biological Activities
Case Study: Anti-Glioblastoma Research
A study published in the journal Cancer Research explored the use of (R)-1-(Pyridin-3-yl)ethanamine derivatives in inhibiting glioblastoma cell proliferation. The findings demonstrated that certain modifications to the compound enhanced its cytotoxicity against glioblastoma cells in vitro. The study highlighted the importance of structural modifications in improving therapeutic efficacy and reducing toxicity.
Case Study: Neurotransmitter Receptor Binding
Research conducted on the binding affinity of (R)-1-(Pyridin-3-yl)ethanamine to neurotransmitter receptors revealed significant interactions with serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders and other neuropsychiatric conditions .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, often involving the modification of existing pyridine derivatives. The ability to create analogs allows researchers to explore a wide range of biological activities and optimize pharmacokinetic properties.
Q & A
Q. What are the critical safety protocols for handling this compound in electrophilic reactions?
- Methodological Answer : Use explosion-proof equipment due to potential HCl release under heat. Quench reactions with cold bicarbonate solutions to neutralize excess HCl. Monitor airborne particulates via real-time gas sensors and ensure fume hood airflow ≥100 ft/min .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
